N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine is an organic compound with the molecular formula C10H9F3N2S It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 3-(trifluoromethyl)aniline with a thiazole derivative. One common method includes the use of a condensation reaction where 3-(trifluoromethyl)aniline is reacted with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and are conducted in polar solvents at varying temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N-phenylamine
- 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1,3-thiazole
- N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Uniqueness
N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
13578-56-8 |
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Molecular Formula |
C10H9F3N2S |
Molecular Weight |
246.25 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9F3N2S/c11-10(12,13)7-2-1-3-8(6-7)15-9-14-4-5-16-9/h1-3,6H,4-5H2,(H,14,15) |
InChI Key |
HADNXZREAXAQJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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